molecular formula C23H27N3O2 B4233733 4-[2-(3,4-dimethoxyphenyl)ethyl]-3,5,7,11-tetramethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene

4-[2-(3,4-dimethoxyphenyl)ethyl]-3,5,7,11-tetramethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene

Cat. No.: B4233733
M. Wt: 377.5 g/mol
InChI Key: TWSJEGDZBCFAHW-UHFFFAOYSA-N
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Description

2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,4,8-tetramethyl-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dipyrrolo[1,2-b:3’,4’-d]pyridazine core, which is a fused ring system, and is substituted with a 3,4-dimethoxyphenyl group and multiple methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,4,8-tetramethyl-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine typically involves multi-step organic reactions. One common approach starts with the preparation of the 3,4-dimethoxyphenyl ethylamine precursor, which can be synthesized from 3,4-dimethoxybenzaldehyde through a series of reactions including reduction and amination . The dipyrrolo[1,2-b:3’,4’-d]pyridazine core is then constructed through cyclization reactions involving appropriate pyrrole derivatives and aldehydes under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,4,8-tetramethyl-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can produce amines .

Mechanism of Action

The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,4,8-tetramethyl-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of treating neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,4,8-tetramethyl-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine lies in its fused ring system, which imparts distinct electronic and steric properties. This structural feature enhances its potential as a versatile building block in organic synthesis and as a candidate for drug development .

Properties

IUPAC Name

4-[2-(3,4-dimethoxyphenyl)ethyl]-3,5,7,11-tetramethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-14-11-19-23-17(4)25(16(3)22(23)15(2)24-26(19)13-14)10-9-18-7-8-20(27-5)21(12-18)28-6/h7-8,11-13H,9-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSJEGDZBCFAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C1)C3=C(N(C(=C3C(=N2)C)C)CCC4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(3,4-dimethoxyphenyl)ethyl]-3,5,7,11-tetramethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene
Reactant of Route 2
4-[2-(3,4-dimethoxyphenyl)ethyl]-3,5,7,11-tetramethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene
Reactant of Route 3
Reactant of Route 3
4-[2-(3,4-dimethoxyphenyl)ethyl]-3,5,7,11-tetramethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene
Reactant of Route 4
Reactant of Route 4
4-[2-(3,4-dimethoxyphenyl)ethyl]-3,5,7,11-tetramethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene
Reactant of Route 5
Reactant of Route 5
4-[2-(3,4-dimethoxyphenyl)ethyl]-3,5,7,11-tetramethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene
Reactant of Route 6
Reactant of Route 6
4-[2-(3,4-dimethoxyphenyl)ethyl]-3,5,7,11-tetramethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene

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